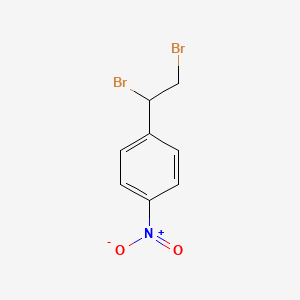

1-(1,2-Dibromoethyl)-4-nitrobenzene

Description

1-(1,2-Dibromoethyl)-4-nitrobenzene (CAS 21086-34-0) is a halogenated aromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a 1,2-dibromoethyl substituent. Its molecular formula is C₈H₇Br₂NO₂, with a molar mass of 329.96 g/mol. The compound exhibits moderate to high polarity due to the electron-withdrawing nitro group and electronegative bromine atoms, influencing its solubility in polar solvents like dimethyl sulfoxide (DMSO) or acetone .

However, its bromine content raises safety concerns, necessitating precautions against toxicity and environmental persistence .

Properties

CAS No. |

21086-34-0 |

|---|---|

Molecular Formula |

C8H7Br2NO2 |

Molecular Weight |

308.95 g/mol |

IUPAC Name |

1-(1,2-dibromoethyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H7Br2NO2/c9-5-8(10)6-1-3-7(4-2-6)11(12)13/h1-4,8H,5H2 |

InChI Key |

SXKODRJPXWKNPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2-Dibromoethyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-nitrobenzyl alcohol to form 4-nitrobenzyl bromide, followed by further bromination to introduce the second bromine atom. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dibromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the dibromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products, such as the conversion of the nitro group to a nitroso group (-NO) or a nitrosonium ion (NO+).

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.

Reduction Reactions: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used under atmospheric pressure or slightly elevated pressures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Major Products Formed

Substitution Reactions: Products such as 1-(1-hydroxyethyl)-4-nitrobenzene or 1-(1-aminoethyl)-4-nitrobenzene.

Reduction Reactions: 1-(1,2-Dibromoethyl)-4-aminobenzene.

Oxidation Reactions: Products such as 1-(1,2-Dibromoethyl)-4-nitrosobenzene.

Scientific Research Applications

1-(1,2-Dibromoethyl)-4-nitrobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive bromine atoms.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.

Mechanism of Action

The mechanism of action of 1-(1,2-Dibromoethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the dibromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethyl-Nitrobenzene Derivatives

1-(1,2-Dibromoethyl)-4-fluorobenzene (CAS 350-35-6)

- Structure : Replaces the nitro group with fluorine.

- Molecular Formula : C₈H₇Br₂F

- Properties: Fluorine’s electron-withdrawing effect is weaker than nitro, reducing ring activation for electrophilic substitution. Lower polarity increases solubility in non-polar solvents.

- Applications : Used in biochemical reagent synthesis due to its stability and halogen-driven reactivity .

1-(1,2-Dibromoethyl)-4-methylbenzene (CAS 33458-08-1)

- Structure : Substitutes nitro with a methyl group (-CH₃).

- Molecular Formula : C₉H₁₀Br₂

- Properties : Methyl’s electron-donating nature deactivates the ring, reducing reactivity toward electrophiles. Higher hydrophobicity compared to nitro analogs.

- Applications : Intermediate in agrochemical synthesis .

1-(1-Bromoethyl)-4-(1,2-dibromoethyl)-benzene

- Structure: Contains both mono- and di-brominated ethyl groups.

- Isolated from natural sources (e.g., Aconitum hemsleyanum), suggesting biological activity .

Nitrobenzene Derivatives with Alternative Halogenation

1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

- Structure : Propargylic chloride substituent instead of dibromoethyl.

- Properties: The alkyne group enables Sonogashira coupling, while chlorine participates in nucleophilic substitutions. Used in TDAE-mediated syntheses of diarylbutynols .

1,2-Dibromo-4-nitrobenzene

Comparative Data Table

Key Research Findings

- Reactivity : The nitro group in this compound directs electrophilic attacks to meta positions, while bromine atoms facilitate nucleophilic substitutions (e.g., Suzuki couplings) .

- Toxicity : Halogenated analogs like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane exhibit higher environmental persistence, necessitating rigorous disposal protocols .

- Synthetic Utility : Propargylic chloride derivatives (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) outperform dibromoethyl analogs in alkyne-based coupling reactions due to superior leaving-group ability .

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-Dibromoethyl)-4-nitrobenzene in laboratory settings?

A viable approach involves bromination of nitrobenzene derivatives. For example, Sonogashira coupling (used for structurally related propargylic nitrobenzene derivatives) can be adapted to introduce the dibromoethyl group via palladium-catalyzed cross-coupling . Alternatively, bromination of 4-nitrovinylbenzene intermediates using bromine or N-bromosuccinimide (NBS) under controlled conditions may yield the target compound. Similar bromination strategies were employed for synthesizing brominated aromatic compounds in natural product isolation studies .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and bromine distribution (e.g., H NMR for ethyl group protons, C NMR for aromatic carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHBrNO) and isotopic patterns indicative of bromine .

- Infrared Spectroscopy (IR) : To identify nitro (NO) and C-Br stretching vibrations .

- Melting Point and Density : Physical constants (e.g., melting point: 45–49°C, density: 1.849 g/cm) aid in purity assessment .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste facilities to prevent environmental contamination .

- Emergency Preparedness : Install eyewash stations and safety showers in labs, as brominated compounds can cause severe skin/eye irritation .

Advanced Research Questions

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Low-Temperature Conditions : Perform bromination steps at 0–5°C to minimize undesired side reactions (e.g., over-bromination) .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of intermediates .

- Chromatographic Purification : Employ flash column chromatography with hexane/ethyl acetate gradients to isolate sensitive intermediates .

Q. What methodologies assess the environmental persistence of this compound?

- Octanol/Water Partition Coefficient (Log P) : Determine using shake-flask or HPLC methods to predict bioaccumulation potential (reported Log P: ~4.17) .

- Hydrolysis Studies : Monitor degradation in buffered aqueous solutions (pH 4–9) under controlled temperatures to estimate half-life .

- Soil Mobility : Conduct column leaching experiments with standardized soils to evaluate adsorption/desorption behavior .

Q. How can researchers analyze the endocrine disruption potential of this compound?

- Androgen Receptor (AR) Binding Assays : Use reporter gene assays (e.g., AR-EcoScreen) to test agonistic/antagonistic activity, as demonstrated for structurally related brominated flame retardants .

- Molecular Dynamics Simulations : Model interactions between the compound and AR ligand-binding domains to identify critical binding residues .

- In Vivo Toxicity Screening : Expose model organisms (e.g., zebrafish) to sublethal doses and assess transcriptional changes in hormone-responsive genes .

Q. What challenges arise in quantifying trace amounts of this compound in complex matrices?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological/environmental samples .

- Detection Limits : Optimize GC-MS or LC-MS/MS parameters (e.g., electron capture detection for bromine-specific sensitivity) .

- Isotopic Dilution : Employ C-labeled internal standards to correct for recovery losses during sample preparation .

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

- Electrophilic Aromatic Substitution (EAS) : The nitro group acts as a meta-directing deactivator, reducing reactivity toward further EAS. Kinetic studies comparing nitration vs. bromination rates can quantify this effect .

- Nucleophilic Displacement : The electron-withdrawing nitro group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack on the dibromoethyl moiety. Monitor reaction progress via H NMR to track substituent exchange .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.